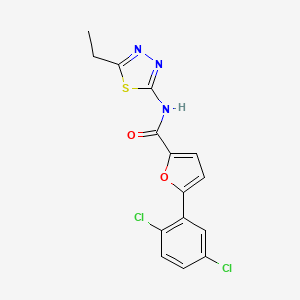

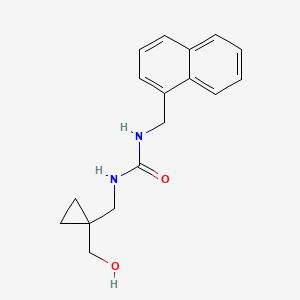

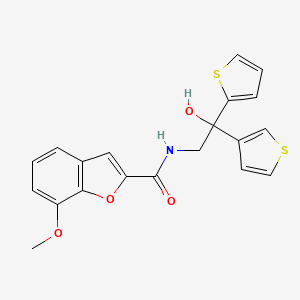

![molecular formula C25H24N4O3S B2670420 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049913-99-6](/img/structure/B2670420.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2- (Substituted-styryl)Aniline” is a compound that has been studied for its anti-proliferative properties . It’s a hybrid molecule that includes a benzimidazole function, a chalcone (or styryl) moiety linked by a benzamide .

Synthesis Analysis

The synthesis of similar compounds involves aromatic aldehydes and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a compound similar to the one you’re interested in can be obtained .

Molecular Structure Analysis

The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine is a key step in the synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, IR spectroscopy has been used to identify functional groups .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide, and its structural analogs, have been explored for their potential as antiviral agents. For instance, compounds structurally related to this compound have been designed and tested against human rhinovirus, showcasing notable antiviral activity. The synthesis of these compounds involves steps like tosylation and treatment with appropriate acetamides, leading to the desired products which exhibit strong antirhinovirus activity without apparent cellular toxicity. The substitution at specific positions in the molecule is crucial for antiviral activity, indicating the potential of these compounds to be developed into effective antiviral drugs (Hamdouchi et al., 1999).

Antimycobacterial Activity Further, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which share a structural framework with this compound, have been synthesized and tested for their antimycobacterial activity. Some of these compounds have shown considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, with specific derivatives displaying high safety indices. This suggests their potential as promising scaffolds for developing new antimycobacterial agents (Lv et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S/c1-17-12-14-18(15-13-17)33(31,32)29-16-6-11-23(29)25(30)28-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15,23H,6,11,16H2,1H3,(H,26,27)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTQKTCTSFUPDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

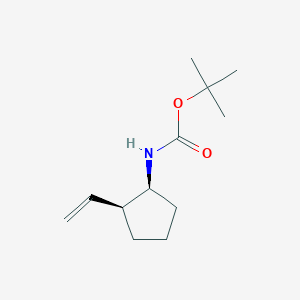

![rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2670338.png)

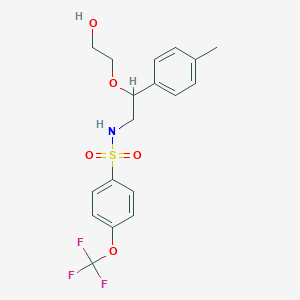

![5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2670342.png)

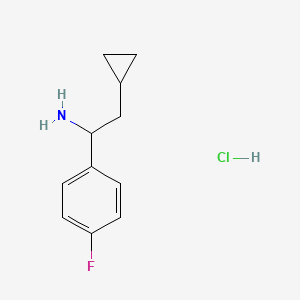

![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2670353.png)

![2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2670355.png)

![6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2670357.png)